1-(4-Hydroxy-3-methoxyphenyl)butan-1-one

概要

説明

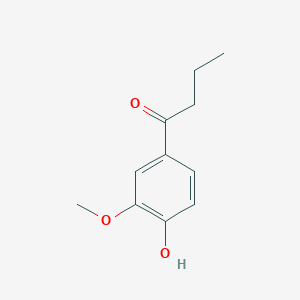

1-(4-Hydroxy-3-methoxyphenyl)butan-1-one, also known as 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-, is a compound with the molecular formula C11H14O3 . It is also known by other names such as Zingerone, Vanillylacetone, and Gingerone . It is a nontoxic and inexpensive compound with varied pharmacological activities .

Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, one method involves the reaction of 1-(4-hydroxy-3-methoxyphenyl)-3-butanone with sodium borohydride in ethanol at 0°C .Molecular Structure Analysis

The molecular structure of 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 194.2271 . The IUPAC Standard InChIKey for this compound is OJYLAHXKWMRDGS-UHFFFAOYSA-N .科学的研究の応用

Mast Cell Stabilization

Background: Mast cells play a dual role in physiological functions: host defense and inflammatory responses. Their degranulation releases various mediators, which can be protective or harmful depending on the context .

Application: HMPB derivatives have been investigated as mast cell stabilizers. These compounds exhibit potential in diseases like allergy, eczema, anaphylactic shock, and mastocytosis. Researchers synthesized constrained analogs of tryptophan with vanillin, leading to compounds that inhibit mast cell degranulation. Notably, bulky group compounds (e.g., tri-substituted isopropyl and octyl) and polar group derivatives (e.g., tosyl) demonstrated significant potency .

Visceral Function and Energy Metabolism

Background: HMPB has been studied for its effects on visceral functions and energy metabolism.

Application: In a 14-day oral administration study, HMPB influenced biochemical markers in plasma, impacting visceral functions and energy metabolism. Further investigations are warranted to explore its potential in this area .

ProTide Prodrugs

Background: ProTide prodrugs enhance the pharmacokinetic profiles of nucleoside analogues.

Application: HMPB-based ProTide analogs have shown activity consistent with other aryloxy triester phosphoramidate prodrugs. Their efficacy correlates with lipophilicity and degradation rates. These findings suggest potential applications in antiviral drug development .

Improved Pharmacokinetics

Background: HMPB analogs have been designed to improve pharmacokinetic properties compared to curcumin.

Application: 1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (a modified DAP) demonstrated better in vivo profiles than curcumin, including increased half-life, absorption, and reduced metabolism .

Organic Synthesis Intermediate

Background: HMPB serves as an essential organic synthesis intermediate.

Application: It is commonly used in the preparation of natural products and various organic reactions .

Further Research Opportunities

Background: Despite progress, the precise mechanisms of HMPB’s actions remain unknown.

Application: Continued research into HMPB derivatives and their effects on mast cells, energy metabolism, and pharmacokinetics holds promise. Investigating novel applications and understanding the underlying mechanisms will contribute to scientific advancements .

作用機序

Target of Action

It is known that this compound is an important organic synthesis intermediate, often used in the preparation of natural product synthesis or organic synthesis reactions .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ether and ethanol .

Action Environment

It is known that the compound should be stored in a dry, room temperature environment .

特性

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-4-9(12)8-5-6-10(13)11(7-8)14-2/h5-7,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFSJFVUBBVFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554766 | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | |

CAS RN |

64142-23-0 | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B3055294.png)